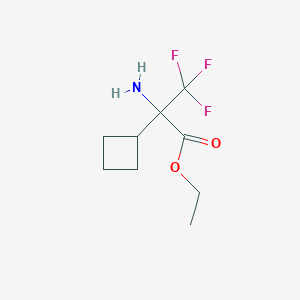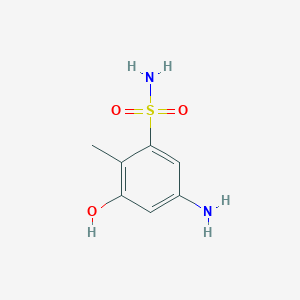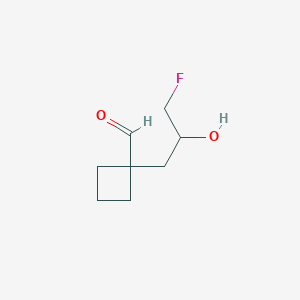
1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C8H13FO2 It features a cyclobutane ring substituted with a fluoro-hydroxypropyl group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclobutane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluoro-hydroxypropyl group: This step often involves the use of fluorinating agents and hydroxylation reactions.
Aldehyde functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or H2O2.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The fluoro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like OH-, NH2-, and CN-
Major Products
Oxidation: 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carboxylic acid
Reduction: 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-methanol
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used
科学的研究の応用
1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde depends on its interaction with specific molecular targets. The fluoro and hydroxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially modifying their function.
類似化合物との比較
Similar Compounds
- 1-(3-Chloro-2-hydroxypropyl)cyclobutane-1-carbaldehyde
- 1-(3-Bromo-2-hydroxypropyl)cyclobutane-1-carbaldehyde
- 1-(3-Hydroxypropyl)cyclobutane-1-carbaldehyde
Uniqueness
1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C8H13FO2 |
|---|---|
分子量 |
160.19 g/mol |
IUPAC名 |
1-(3-fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C8H13FO2/c9-5-7(11)4-8(6-10)2-1-3-8/h6-7,11H,1-5H2 |
InChIキー |
SCNCQNBJGLXQFF-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(CC(CF)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octane](/img/structure/B13254627.png)


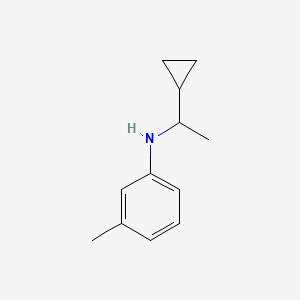
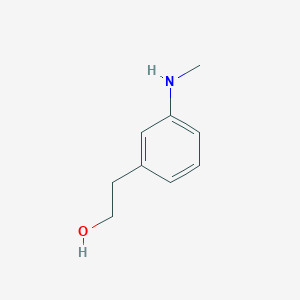
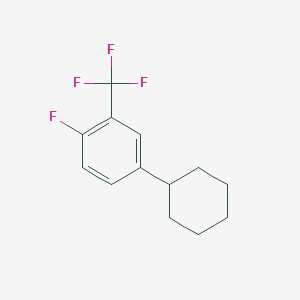
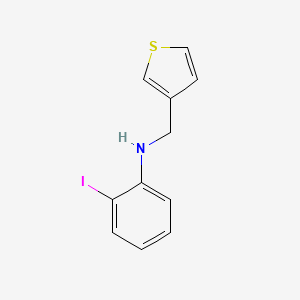
amine](/img/structure/B13254677.png)
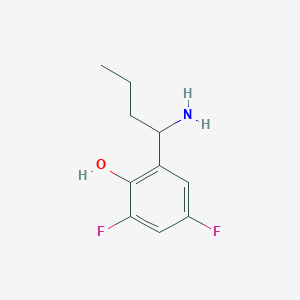
![2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-ol](/img/structure/B13254685.png)
![(4aR,5S)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid](/img/structure/B13254695.png)

